molecular formula C12H17N3O2 B14447076 1-Isopropyl-3-methyl-5-phenylbiuret CAS No. 76267-24-8

1-Isopropyl-3-methyl-5-phenylbiuret

Cat. No.: B14447076
CAS No.: 76267-24-8
M. Wt: 235.28 g/mol
InChI Key: AHRCXISKLKKXRB-UHFFFAOYSA-N
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Description

1-Isopropyl-3-methyl-5-phenylbiuret (CAS 76267-24-8, molecular formula C₁₂H₁₇N₃O₂) is a biuret derivative characterized by its urea-like core structure, substituted with isopropyl, methyl, and phenyl groups. Biurets are organic compounds containing two urea (-NHCONH-) linkages, and their properties are heavily influenced by substituents. This compound is commercially available, as indicated by supplier listings in industrial databases .

Properties

CAS No.

76267-24-8

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

1-carbamoyl-3-(2-methylphenyl)-1-propan-2-ylurea

InChI

InChI=1S/C12H17N3O2/c1-8(2)15(11(13)16)12(17)14-10-7-5-4-6-9(10)3/h4-8H,1-3H3,(H2,13,16)(H,14,17)

InChI Key

AHRCXISKLKKXRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)N(C(C)C)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-3-methyl-5-phenylbiuret typically involves the reaction of appropriate isocyanates with amines. One common method includes the reaction of 1-isopropyl-3-methyl-5-phenylisocyanate with urea under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to 50°C, depending on the desired yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the isocyanate precursor, followed by its reaction with urea. The process parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-3-methyl-5-phenylbiuret undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Isopropyl-3-methyl-5-phenylbiuret has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-methyl-5-phenylbiuret involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes, altering their activity, and affecting metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The primary structural analogs of 1-isopropyl-3-methyl-5-phenylbiuret are identified based on shared molecular formulas or functional motifs. A key comparison is with Hydrazinecarboxylic acid, ethyl ester (CAS 6637-63-4, C₁₂H₁₇N₃O₂), which shares the same molecular formula but differs in functional groups and connectivity .

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Functional Groups
This compound Biuret (NHCONHCONH) Isopropyl, methyl, phenyl Urea linkages, aromatic ring
Hydrazinecarboxylic acid, ethyl ester Hydrazinecarboxylate Ethyl ester, dimethylaminophenyl Ester, hydrazine, aromatic ring

Key Differences :

  • Biuret vs.

Reactivity Considerations :

  • The biuret structure is prone to hydrolysis under acidic or basic conditions, whereas hydrazinecarboxylic acid esters may undergo nucleophilic acyl substitution at the ester group.
  • The phenyl group in this compound could participate in π-π stacking interactions, relevant in crystal engineering or supramolecular chemistry applications .

Research Tools and Methodologies

Structural characterization of such compounds often relies on crystallographic software like SHELX (for refinement) and ORTEP-III (for molecular visualization) . These tools enable precise determination of bond lengths, angles, and intermolecular interactions, critical for understanding structure-property relationships.

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